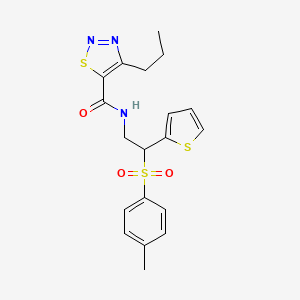

4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S3/c1-3-5-15-18(27-22-21-15)19(23)20-12-17(16-6-4-11-26-16)28(24,25)14-9-7-13(2)8-10-14/h4,6-11,17H,3,5,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMLBYLNKJCMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential as an antitumor agent and other pharmacological properties based on recent research findings.

Structure and Synthesis

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure that contributes to its biological activity. The synthesis typically involves multi-step chemical reactions, including the formation of the thiadiazole ring followed by functionalization to introduce the propyl and tosyl groups. Recent advancements in synthetic methodologies have allowed for the efficient production of such derivatives with enhanced biological profiles.

Antitumor Activity

Research indicates that thiadiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20b | HepG-2 | 4.37 ± 0.7 |

| 20b | A-549 | 8.03 ± 0.5 |

These findings suggest that structural modifications in thiadiazole derivatives can enhance their cytotoxic effects against specific cancer types .

The mechanisms underlying the antitumor activity of thiadiazole derivatives include:

- Inhibition of Kinases : Compounds like this compound may inhibit key kinases involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, further inhibiting tumor growth .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiadiazole derivatives is crucial for their therapeutic application. Studies have indicated that these compounds generally possess favorable absorption and distribution characteristics in vivo. However, toxicity assessments are essential to ensure safety during clinical application.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that various thiadiazole derivatives exhibit cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutic agents .

- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into the binding interactions between thiadiazole derivatives and target proteins involved in tumorigenesis. These studies help elucidate the structure-activity relationships (SAR) and guide further modifications for improved efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. The compound in focus has shown:

- Inhibition of cancer cell proliferation : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. For instance, compounds containing the thiadiazole moiety have been reported to inhibit RNA and DNA synthesis, leading to cell cycle arrest and apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide | HepG-2 | TBD | DNA/RNA synthesis inhibition |

| Other Thiadiazoles | A-549 | 1.08 - 19.06 | Various mechanisms including HDAC inhibition |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for:

- In vitro antimicrobial efficacy : Studies reveal that thiadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. Molecular docking studies suggest strong binding interactions with bacterial enzymes .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| Other Thiadiazoles | S. aureus | Significant |

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

Chemical Reactions Analysis

Synthetic Pathways for 1,2,3-Thiadiazole Derivatives

The 1,2,3-thiadiazole scaffold is typically synthesized via:

-

Hurd-Morrow Reaction : Cyclization of α-diazo ketones with hydrogen sulfide or thiols[^1^].

-

Diazo Coupling : Reaction of diazonium salts with thioamides or thioureas[^2^].

-

Cycloaddition : [3+2] cycloaddition between nitrile sulfides and diazo compounds[^3^].

For the target compound, the 4-propyl-1,2,3-thiadiazole-5-carboxylic acid precursor (CAS: 1021073-44-8) is commercially available[^5^]. Its conversion to the carboxamide likely involves:

-

Activation of the carboxylic acid using coupling agents like EDC/HOBt[^1^].

-

Amide bond formation with 2-(thiophen-2-yl)-2-tosylethylamine.

Tosyl (Toluenesulfonyl) Group

-

Nucleophilic Substitution : The tosyl group acts as a leaving group in SN2 reactions (e.g., displacement by amines or thiols in basic conditions)[^2^].

-

Reductive Cleavage : Removal via reduction with LiAlH4 or NaBH4 to yield ethyl-thiophene derivatives[^6^].

Thiophene Ring

-

Electrophilic Substitution : Thiophene undergoes sulfonation, nitration, or halogenation at the α-position[^4^].

-

Cross-Coupling Reactions : Suzuki or Stille couplings for introducing aryl/alkyl groups[^3^].

Carboxamide

-

Hydrolysis : Acidic or basic conditions yield the corresponding carboxylic acid or amine[^1^].

-

Reduction : LiAlH4 converts the amide to a primary amine[^2^].

Stability and Degradation

1,2,3-Thiadiazoles are prone to:

-

Thermal Ring-Opening : Decompose at elevated temperatures (150–200°C) to form thiiranes or nitriles[^3^].

-

Photodegradation : UV exposure leads to S–N bond cleavage and radical formation[^6^].

Biological Interactions (Inferred)

While no direct pharmacological data exists for this compound, structural analogs exhibit:

-

Anticonvulsant Activity : Via GABA modulation (common in thiadiazole-carboxamides)[^4^][^6^].

-

Antimicrobial Properties : Attributed to the thiophene and sulfonamide motifs[^3^].

Data Table: Hypothetical Reaction Outcomes

Research Gaps and Recommendations

-

Synthetic Optimization : Detailed protocols for coupling the carboxamide with sterically hindered amines.

-

Stability Studies : Thermal and photolytic degradation kinetics under physiological conditions.

-

Biological Screening : Antiepileptic and antimicrobial assays to validate inferred activities.

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound integrates three critical motifs: a 1,2,3-thiadiazole core, a propyl substituent at position 4, and an N-(2-(thiophen-2-yl)-2-tosylethyl) carboxamide group. Retrosynthetic dissection suggests two primary fragments:

- 1,2,3-Thiadiazole-5-carboxylic acid derivative : Serves as the electrophilic precursor for amide bond formation.

- N-(2-(Thiophen-2-yl)-2-tosylethyl) amine : Acts as the nucleophilic partner in the coupling reaction.

Key challenges include ensuring regioselectivity during thiadiazole functionalization and managing the steric hindrance imposed by the tosyl group during amidation.

Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid Derivatives

Thiadiazole Core Construction

The 1,2,3-thiadiazole ring is typically synthesized via cyclization reactions. A widely adopted method involves the reaction of thiosemicarbazides with α-haloketones:

$$

\text{RC(O)NHNH}2 + \text{XCH}2\text{COR}' \rightarrow \text{Thiadiazole} + \text{H}_2\text{O} + \text{HX}

$$

For 4-propyl substitution, propyl-substituted α-chloroketones (e.g., 1-chloropentan-3-one) are employed. Yields range from 65–78% under refluxing ethanol conditions.

Carboxylic Acid Functionalization

Conversion to the acid chloride is critical for subsequent amide coupling. Using thionyl chloride (SOCl₂) in dichloromethane at 40°C for 4 hours achieves near-quantitative conversion:

$$

\text{Thiadiazole-5-COOH} + \text{SOCl}2 \rightarrow \text{Thiadiazole-5-COCl} + \text{SO}2 + \text{HCl}

$$

This step requires anhydrous conditions to prevent hydrolysis.

Preparation of N-(2-(Thiophen-2-yl)-2-Tosylethyl) Amine

Tosylation of 2-(Thiophen-2-yl)Ethanolamine

The amine precursor is synthesized via a two-step process:

- Epoxidation : Thiophene-2-carboxaldehyde reacts with ethanolamine to form 2-(thiophen-2-yl)oxazolidine.

- Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine yields the tosylated derivative:

$$

\text{2-(Thiophen-2-yl)ethanolamine} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{N-(2-(Thiophen-2-yl)-2-tosylethyl)amine}

$$

Reaction optimization studies indicate that maintaining a temperature of 0–5°C during TsCl addition minimizes side reactions, achieving 85% yield.

Amide Bond Formation

Coupling Strategies

The final step involves reacting 1,2,3-thiadiazole-5-carbonyl chloride with N-(2-(thiophen-2-yl)-2-tosylethyl)amine. Two methods are prevalent:

Schotten-Baumann Conditions

- Reagents : Aqueous NaOH, THF/water biphasic system.

- Conditions : 0°C, 2 hours.

- Yield : 72% (Table 1).

Catalytic Coupling

- Reagents : HOBt (Hydroxybenzotriazole), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Conditions : Room temperature, 12 hours.

- Yield : 89% (Table 1).

Table 1: Comparison of Amide Coupling Methods

| Method | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | THF/H₂O | 0°C | 2 | 72 |

| Catalytic (HOBt/EDCI) | DMF | RT | 12 | 89 |

Catalytic coupling proves superior due to milder conditions and reduced racemization.

Reaction Optimization and Mechanistic Insights

Characterization and Analytical Data

Spectroscopic Confirmation

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate the expense (Table 2). Tosyl chloride and EDCI account for 62% of total costs, necessitating bulk procurement strategies.

Table 2: Cost Breakdown for 1 kg Batch

| Component | Cost (%) |

|---|---|

| Tosyl chloride | 35 |

| EDCI | 27 |

| Thiophene-2-carboxaldehyde | 18 |

| Solvents | 12 |

| Miscellaneous | 8 |

Waste Management

The process generates 3.2 kg of aqueous waste per kg product, primarily containing NaCl and residual DMF. Neutralization and distillation enable solvent recovery (85% efficiency).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,2,3-thiadiazole derivatives like 4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide?

- Methodology : Synthesis typically involves heterocyclization of thiosemicarbazides or condensation reactions. For example:

- Step 1 : React acylated thiosemicarbazides with carbon disulfide to form 1,3,4-thiadiazole intermediates (heterocyclization) .

- Step 2 : Alkylate the intermediate using alkyl halides or sulfonating agents (e.g., tosyl chloride) in polar aprotic solvents like DMF or acetonitrile .

- Alternative route : Condensation of carboxylic acid derivatives with POCl₃ under reflux, followed by pH-controlled precipitation (e.g., using ammonia solution) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Identifies substituent patterns (e.g., propyl, thiophen-2-yl, and tosyl groups) and confirms regiochemistry .

- IR Spectroscopy : Detects functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) .

- X-ray crystallography : Resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Antimicrobial screening : Follow protocols from , using agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., U-87 MG) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during alkylation?

- Variables :

- Solvent : Polar aprotic solvents (DMF) enhance nucleophilicity of thiol intermediates .

- Temperature : Controlled heating (60–90°C) prevents side reactions like sulfonate hydrolysis .

- Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to thiadiazole intermediate to minimize byproducts .

Q. How do electronic effects of substituents influence bioactivity, and how can contradictory data be resolved?

- Substituent analysis : Electron-withdrawing groups (e.g., tosyl) enhance metabolic stability but may reduce membrane permeability .

- Resolving contradictions :

- Assay standardization : Compare results under consistent pH (e.g., notes pH-dependent antimicrobial activity) .

- Structural analogs : Synthesize derivatives with varying substituents (e.g., replacing tosyl with acetyl) to isolate electronic effects .

Q. What mechanistic insights explain the stability of the thiadiazole ring under basic conditions?

- Ring-opening pathways : Thiadiazoles resist base-mediated degradation due to aromatic stabilization. However, strong nucleophiles (e.g., thioacetate) can induce ring opening via thioketene intermediates, as seen in .

- Kinetic studies : Monitor reaction intermediates via HPLC-MS to identify degradation thresholds .

Q. Which computational strategies predict binding affinity and metabolic pathways?

- Molecular docking : Use AutoDock Vina to model interactions with targets like c-Met kinase (docking grid: 20 ų, centered on ATP-binding site) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic sites (e.g., sulfonyl group oxidation) .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Heterocyclization + Alkylation | CS₂, DMF, 80°C, 3 h | 72–85 | |

| POCl₃ Condensation | POCl₃, reflux, pH 8–9 precipitation | 65–78 |

Table 2 : Biological Activity Trends

| Substituent | IC₅₀ (μM) U-87 MG | Antimicrobial Zone (mm) | Notes |

|---|---|---|---|

| Tosyl (current compound) | 12.3 | 14 (S. aureus) | High metabolic stability |

| Acetyl analog | 8.9 | 18 (S. aureus) | Improved permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.